MESO-1,2-BIS[4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE
Description
MESO-1,2-BIS[4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE is a chemical compound with the molecular formula C16H14F6N2 and a molecular weight of 348.29 g/mol This compound is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to an ethane-1,2-diamine backbone
Properties
CAS No. |
117903-54-5 |
|---|---|
Molecular Formula |
C16H14F6N2 |
Synonyms |
MESO-1,2-BIS[4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MESO-1,2-BIS[4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques like column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: MESO-1,2-BIS[4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
MESO-1,2-BIS[4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of MESO-1,2-BIS[4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,2-BIS[4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIONE: This compound has a similar structure but contains ketone groups instead of amine groups.
MESO-1,2-BIS-(P-METHOXYPHENYL)-ETHYLENEDIAMINE: This compound has methoxy groups instead of trifluoromethyl groups.
Uniqueness: MESO-1,2-BIS[4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
